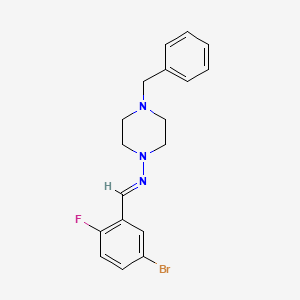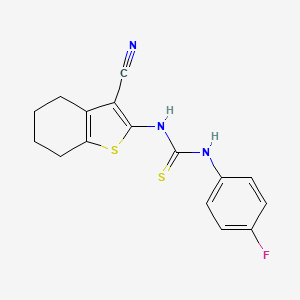![molecular formula C17H24N4O5 B5540514 1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)
1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinedione derivatives involves multiple steps, including cyclization, chlorination, oxidation, and substitution reactions. For example, a series of 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives were synthesized to study their class III electrophysiological activity. This process included the use of morpholine and piperazine in the structural framework, indicating complex synthesis strategies to incorporate different functional groups for desired biological activities (Katakami et al., 1992).
Molecular Structure Analysis
The molecular structure of pyrimidinedione derivatives, including "1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione," features a pyrimidine core with various substituents that influence its chemical behavior and biological activity. Crystallographic studies, such as those on 2-amino-4-chloro-6-morpholinopyrimidine and its piperidinyl derivative, provide insights into their molecular conformations, showing how different substituents affect the overall molecular geometry and intermolecular interactions (Bowes et al., 2003).
Chemical Reactions and Properties
Pyrimidinedione derivatives undergo a variety of chemical reactions, including cycloaddition, Michael addition, and nucleophilic substitution, which can be utilized to synthesize a wide range of compounds with diverse biological activities. For instance, reactions of 6-vinyl- and 6-(azavinyl)pyrimidinediones with electron-deficient olefins lead to products like pyrido[2,3-d]pyrimidines and quinazolines after specific reactions and transformations (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of pyrimidinedione derivatives are crucial for their application in drug formulation and delivery. These properties can be significantly affected by the molecular structure and the nature of the substituents on the pyrimidine ring. Detailed studies on polymorphism and solubility are essential for understanding how these compounds behave under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the pharmacological potential of pyrimidinedione derivatives. Their ability to interact with enzymes, receptors, and other molecular targets is influenced by the chemical nature of the substituents and the molecular framework. For example, morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides have been studied for their inhibitory action on ribonuclease A, demonstrating the importance of chemical properties in drug design and development (Samanta et al., 2009).
Wissenschaftliche Forschungsanwendungen
NMR Studies in Heterocyclic Systems
Carbon-13 NMR spectra studies have been conducted on σ-adduct complexes formed in liquid ammonia between the amide ion and various pyrimidine derivatives, including those with morpholino and piperidino groups. These studies are significant for understanding the structural and electronic properties of such compounds (Geerts, Plas, & Veldhuizen, 1975).
Synthesis of Pyridine-Pyrimidines
Research has been conducted on the efficient synthesis of pyridine-pyrimidines, including derivatives similar to the specified compound. These syntheses involve a multi-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, showcasing the potential for creating diverse heterocyclic compounds (Rahmani et al., 2018).
Synthesis of Novel Heterocyclic Derivatives
A series of novel N-cycloalkanes, morpholine, piperazine, and pyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were synthesized, highlighting the versatility of pyrimidine in creating various heterocyclic compounds (Ho & Suen, 2013).
Reactions of Pyrimidine N-oxides
The reactions of pyrimidine N-oxides with enamines have been studied, providing insights into the chemical behavior of pyrimidine derivatives under different conditions. This research is crucial for understanding the reactivity and potential applications of pyrimidine-based compounds (Yamanaka, Niitsuma, Bannai, & Sakamoto*, 1975).
Insecticidal Activity of Pyridine Derivatives
Research into the insecticidal properties of pyridine derivatives, including those with morpholinium and piperidinium groups, has been conducted. This indicates potential applications of such compounds in agriculture and pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis and Antitumor Activity
The synthesis of novel pyrimidine derivatives and their potential antitumor activity have been investigated, demonstrating the potential of pyrimidine compounds in medicinal chemistry and drug development (Grigoryan et al., 2000).
Corrosion Inhibition Properties
Studies on pyridine derivatives, including those with morpholinopyridine and piperazinyl-pyridine structures, have explored their effectiveness as corrosion inhibitors on steel, suggesting industrial applications in material protection and maintenance (Yadav & Kumar, 2014).
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-[4-(morpholine-4-carbonyl)piperidine-1-carbonyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-18-13(11-14(22)19(2)17(18)25)16(24)20-5-3-12(4-6-20)15(23)21-7-9-26-10-8-21/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWUBQVEYNUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)
![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)
![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)
![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)